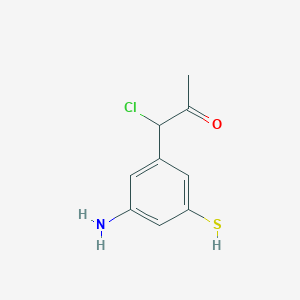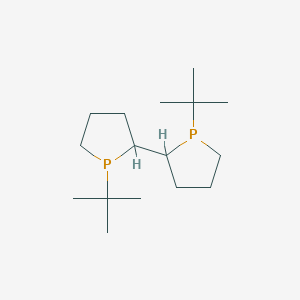
(2R,2'R)-1,1'-di-tert-butyl-2,2'-biphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane is a chiral organophosphorus compound that has garnered significant interest in various fields of chemistry. This compound is characterized by its unique biphospholane structure, which includes two phosphorus atoms each bonded to a tert-butyl group. The chiral nature of this compound makes it particularly valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane typically involves the reaction of tert-butylphosphine with a suitable dihalide precursor under controlled conditions. One common method includes the use of a Grignard reagent to facilitate the formation of the biphospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphorus atoms.
Industrial Production Methods
On an industrial scale, the production of (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its enantiomerically pure form.
Chemical Reactions Analysis
Types of Reactions
(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane undergoes various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphine.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids, depending on the desired product.
Major Products
The major products formed from these reactions include phosphine oxides, substituted biphospholanes, and various derivatives that retain the chiral center, making them valuable in asymmetric synthesis.
Scientific Research Applications
(2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantiomeric excess.
Biology: The compound’s chiral nature makes it useful in the study of enzyme mechanisms and the development of chiral drugs.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of fine chemicals and materials that require precise chiral control.
Mechanism of Action
The mechanism by which (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products. The molecular targets include various transition metals, and the pathways involved often pertain to catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
- (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphosphine
- (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane oxide
Uniqueness
What sets (2R,2’R)-1,1’-di-tert-butyl-2,2’-biphospholane apart from similar compounds is its high stability and the ability to form highly enantioselective catalysts. Its unique biphospholane structure provides steric hindrance that enhances selectivity in catalytic reactions, making it a preferred choice in asymmetric synthesis.
Properties
IUPAC Name |
1-tert-butyl-2-(1-tert-butylphospholan-2-yl)phospholane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32P2/c1-15(2,3)17-11-7-9-13(17)14-10-8-12-18(14)16(4,5)6/h13-14H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNUZTRUIDRSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1CCCC1C2CCCP2C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
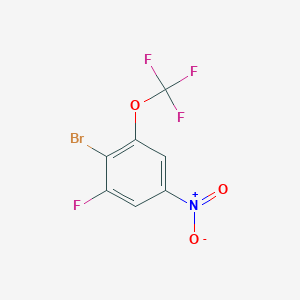
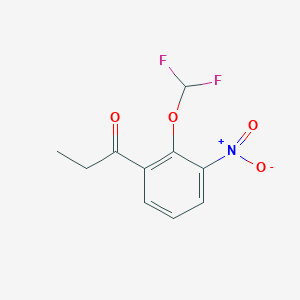
![1H-Indole-5-carbonitrile, 3-[(1S,2S)-2-(hydroxymethyl)cyclopropyl]-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14055945.png)
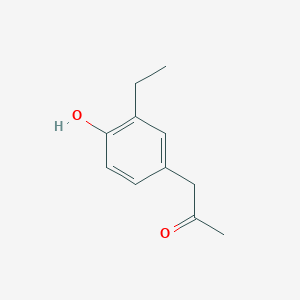
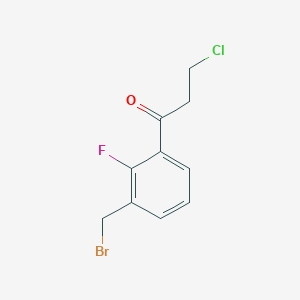
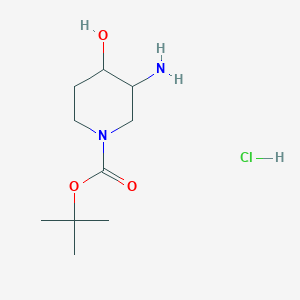
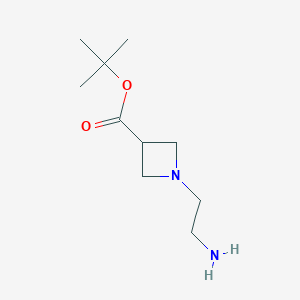

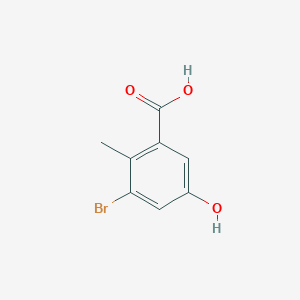

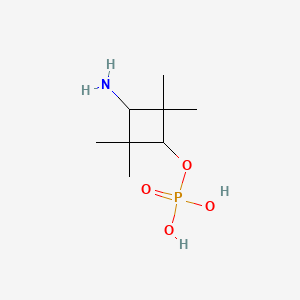

![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetic acid](/img/structure/B14055999.png)
